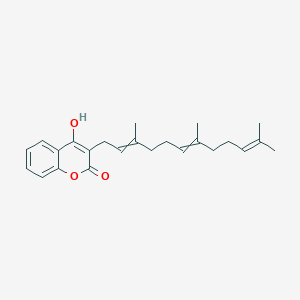

2-Hydroxy-3-(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferulenol can be synthesized through the prenylation of 4-hydroxycoumarin. In one method, Escherichia coli BL21(DE3)pLysS strain is engineered as an in vivo prenylation system. This involves co-expressing genes encoding Aspergillus terreus aromatic prenyltransferase and truncated 1-deoxy-D-xylose 5-phosphate synthase of Croton stellatopilosus. The fed precursor, 4-hydroxycoumarin, undergoes prenylation to produce ferulenol .

Industrial Production Methods

Industrial production of ferulenol can leverage biotransformation processes using engineered microbial systems. The recombinant E. coli strains can produce ferulenol without the external supply of prenyl precursors, making the process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Ferulenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the reactions involving ferulenol include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of ferulenol, which exhibit enhanced biological activities .

Scientific Research Applications

Ferulenol has a wide range of scientific research applications:

Mechanism of Action

Ferulenol exerts its effects by inhibiting the enzyme malate:quinone oxidoreductase, which is essential for the survival of several bacteria and parasites. This enzyme catalyzes the oxidation of malate to oxaloacetate, a crucial step in the tricarboxylic acid cycle. By inhibiting this enzyme, ferulenol disrupts cellular bioenergetics and contributes to the antimicrobial activity .

Comparison with Similar Compounds

Ferulenol is compared with other prenylated coumarins such as ferutinin. While both compounds exhibit significant biological activities, ferulenol is unique due to its strong anti-coagulant properties and its ability to induce mortality via hemorrhagic syndrome in animals . Other similar compounds include various farnesylated derivatives of 4-hydroxycoumarin, which also exhibit potent antibacterial and anticancer activities .

Properties

Molecular Formula |

C24H30O3 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

4-hydroxy-3-(3,7,11-trimethyldodeca-2,6,10-trienyl)chromen-2-one |

InChI |

InChI=1S/C24H30O3/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-21-23(25)20-13-5-6-14-22(20)27-24(21)26/h5-6,9,11,13-15,25H,7-8,10,12,16H2,1-4H3 |

InChI Key |

NJJDBBUWWOAOLD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCC1=C(C2=CC=CC=C2OC1=O)O)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)

![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12505601.png)

![3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B12505610.png)

![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12505644.png)

![2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B12505650.png)

![N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride](/img/structure/B12505653.png)